2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide
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Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its potential reactivity.
Synthesis Analysis
The synthesis of a compound involves understanding the reactions needed to construct it from readily available starting materials. This often involves multiple steps, each with its own reagents and conditions.Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The functional groups present in the molecule can give clues about its reactivity.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. These properties can give clues about the compound’s purity, stability, and suitability for certain applications.Safety And Hazards
This involves understanding the potential risks associated with handling the compound. Information on toxicity, flammability, environmental impact, and safe handling procedures are typically included here.
Future Directions
This could involve potential applications of the compound, areas for further research, or ways to improve its synthesis.
I hope this general approach is helpful to you. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2-chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-11-6-5-7-12-10-13(15(17)18-14(11)12)16(21)19(2)8-3-4-9-20/h5-7,10,20H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGKOZIFXCVKRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)N(C)CCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-hydroxybutyl)-N,8-dimethylquinoline-3-carboxamide |
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